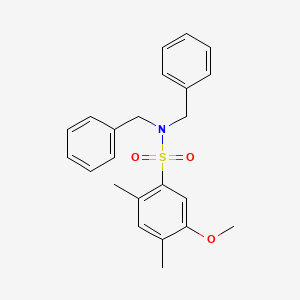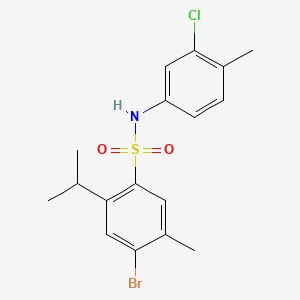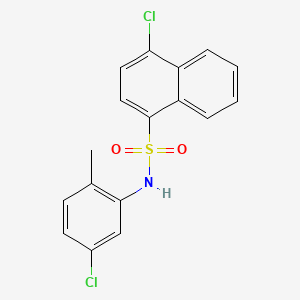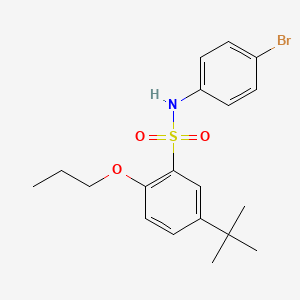
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide exerts its pharmacological effects by binding to specific targets in the body. Its anti-inflammatory effects are mediated by inhibiting the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide also blocks the TRPV1 receptor, which is involved in pain sensation.
In cancer cells, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide induces cell cycle arrest and apoptosis by activating the p53 pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been shown to have both biochemical and physiological effects. Its anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide also reduces the levels of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In addition, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation. It also reduces the levels of substance P, which is a neuropeptide involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound for research purposes.
However, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. In addition, its effects may vary depending on the specific cell or tissue type being studied.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide. One potential area of investigation is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment.
Further studies are also needed to elucidate the precise mechanisms of action of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide and to identify its specific targets in the body. This could lead to the development of more potent and selective analogs of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide for therapeutic use.
Conclusion:
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, or N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and to identify its specific targets in the body.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 5-tert-butyl-2-propoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has also been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation.
In addition, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZIAAPRDVRHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


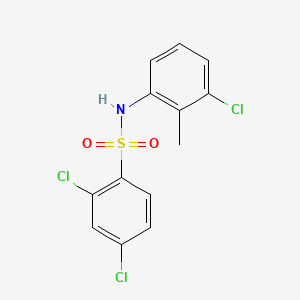
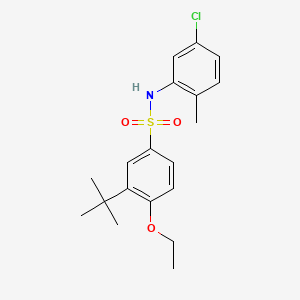
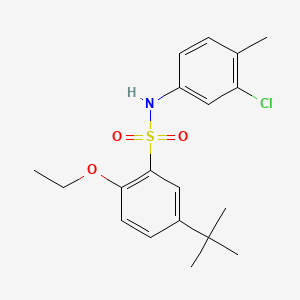
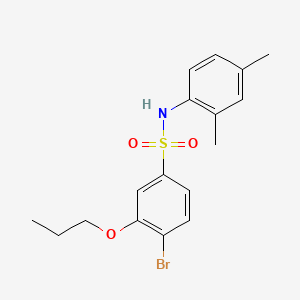
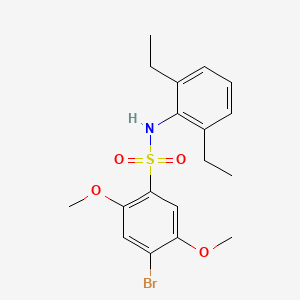
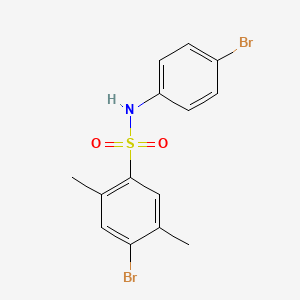
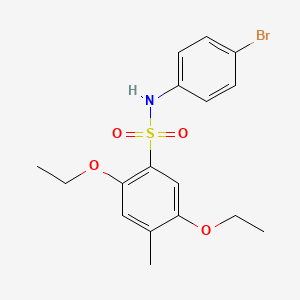
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
